Ethyl 2-amino-5-(tert-butyl)benzoate
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Overview
Description
Ethyl 2-amino-5-(tert-butyl)benzoate is an organic compound with a molecular formula of C13H19NO2. This compound is characterized by the presence of an ethyl ester group, an amino group, and a tert-butyl group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-(tert-butyl)benzoate typically involves the esterification of 2-amino-5-(tert-butyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using microreactors. These methods offer advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5-(tert-butyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination at the benzylic position.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 2-amino-5-(tert-butyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-(tert-butyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 2-amino-5-(tert-butyl)benzoate can be compared with other similar compounds such as:
- Ethyl 2-amino-4-(tert-butyl)benzoate
- Ethyl 2-amino-6-(tert-butyl)benzoate
- Mthis compound
These compounds share similar structural features but differ in the position of the tert-butyl group or the ester group. The unique positioning of the tert-butyl group in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 2-amino-5-tert-butylbenzoate |
InChI |
InChI=1S/C13H19NO2/c1-5-16-12(15)10-8-9(13(2,3)4)6-7-11(10)14/h6-8H,5,14H2,1-4H3 |
InChI Key |
OGWAFKDAUXFYHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(C)(C)C)N |
Origin of Product |
United States |
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